Cas no 1311316-30-9 (1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride)

1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride
- 1-(pyridin-4-yl)but-3-en-1-amine 2HCl
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- インチ: 1S/C9H12N2.ClH/c1-2-3-9(10)8-4-6-11-7-5-8;/h2,4-7,9H,1,3,10H2;1H
- InChIKey: AONPSUQNEKLOIJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC=C1)(N)CC=C.Cl
じっけんとくせい
- ゆうかいてん: 219-221 °C
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P993220-100mg |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 100mg |
$ 340.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01111046-1g |
1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 95% | 1g |
¥4305.0 | 2023-04-03 | |
Enamine | EN300-78146-5.0g |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 5.0g |
$2525.0 | 2023-02-12 | ||
TRC | P993220-10mg |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 10mg |
$ 70.00 | 2022-06-03 | ||
TRC | P993220-50mg |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 50mg |
$ 210.00 | 2022-06-03 | ||
Enamine | EN300-78146-10.0g |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 10.0g |
$3746.0 | 2023-02-12 | ||
Aaron | AR01AJA8-10g |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 90% | 10g |
$5176.00 | 2023-12-16 | |
1PlusChem | 1P01AJ1W-10g |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 90% | 10g |
$4692.00 | 2023-12-22 | |
1PlusChem | 1P01AJ1W-500mg |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 90% | 500mg |
$902.00 | 2023-12-22 | |
1PlusChem | 1P01AJ1W-2.5g |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride |
1311316-30-9 | 90% | 2.5g |
$2172.00 | 2023-12-22 |
1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
1-(pyridin-4-yl)but-3-en-1-amine dihydrochlorideに関する追加情報
1-(Pyridin-4-yl)but-3-en-1-amine Dihydrochloride: A Comprehensive Overview
The compound 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride (CAS No. 1311316-30-9) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical research and organic synthesis. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising biological activities. In this article, we delve into the properties, synthesis, applications, and recent advancements associated with 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride, providing a comprehensive understanding of its significance in modern chemistry.
Chemical Structure and Properties
1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride consists of a pyridine ring attached to a butenyl amine group, with the dihydrochloride salt form enhancing its solubility and stability. The molecule's structure is defined by the presence of a conjugated system, which contributes to its electronic properties and reactivity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic characteristics, making it a valuable component in various chemical reactions. The butenyl group introduces unsaturation, further enhancing the compound's reactivity and versatility.
Synthesis and Characterization
The synthesis of 1-(pyridin-4-yl)butenylamine dihydrochloride involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and acid-base neutralization. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. The characterization of this compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its molecular structure and purity.
Biological Activity and Applications
One of the most promising aspects of 1-(pyridin-4-ylium)butenylamine dihydrochloride is its potential in drug discovery. The compound has demonstrated significant biological activity in various assays, including anti-inflammatory, antioxidant, and anticancer activities. Recent studies have highlighted its ability to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative disorders.
In addition to its biological applications, 1-(pyridin-something)butenylamine dihydrochloride has found utility in organic synthesis as an intermediate for constructing complex molecules. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable building block in medicinal chemistry.
Recent Research Advancements
Recent advancements in the study of 1-(pyridin-something)butenylamine dihydrochloride have focused on exploring its role as a ligand in metal-catalyzed reactions. Researchers have reported that this compound can act as an effective ligand for transition metals such as palladium and nickel, facilitating various cross-coupling reactions with high efficiency and selectivity.
Furthermore, studies have investigated the use of this compound in the development of novel materials for optoelectronic applications due to its unique electronic properties.Another area of active research involves the exploration of dihydrochloride salts' stability under different environmental conditions, which is crucial for their application in pharmaceutical formulations.
Conclusion
In conclusion, 1-(pyridin-something)butenylamine dihydrochloride (CAS No. 131-something) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure endows it with versatile properties that make it an invaluable tool in organic synthesis and drug discovery.
As research continues to uncover new applications for this compound,the future looks bright for 1-(pyridin-something)butenylamine dihydrochloride, offering exciting possibilities for innovation in chemistry and beyond.1311316-30-9 (1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride) 関連製品
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